Trielaidin Exhibits an Absence of the β′-Polymorph, a Distinctive Solid-State Behavior Compared to Triolein and Tristearin
In a differential scanning calorimetry (DSC) study of 13 single-acid triglycerides, trielaidin was identified as one of only four compounds for which no evidence of a β′-polymorphic form was found [1]. This is in stark contrast to triolein, which exhibited three intermediate endotherms between its α and β forms [1]. The absence of the β′-form in trielaidin is a critical differentiating factor in solid-state behavior.
| Evidence Dimension | Presence of β′-Polymorph |
|---|---|
| Target Compound Data | No evidence for β′-form |
| Comparator Or Baseline | Triolein: Three intermediate endotherms found between α and β forms |
| Quantified Difference | Trielaidin exhibits 0 intermediate endotherms (no β′-form), while triolein exhibits at least 3 |
| Conditions | Differential scanning calorimetry of 13 single-acid triglycerides (acyl chain lengths 16-22) |
Why This Matters
This unique polymorphic pathway dictates trielaidin's crystallization kinetics and final crystal structure, which are non-interchangeable with triolein in applications like fat structuring, chocolate bloom prevention studies, or lipid nanoparticle formulation.
- [1] Hagemann, J. W., et al. (1972). Differential scanning calorimetry of single acid triglycerides: Effect of chain length and unsaturation. Journal of the American Oil Chemists' Society, 49(2), 118–123. View Source
